3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol typically involves the conversion of tyrosine through a series of enzymatic reactions. The process includes hydroxylation, decarboxylation, and methylation steps to produce the final compound . Industrial production methods often utilize chemical synthesis routes, starting from catechol and involving multiple steps of protection, functional group transformation, and deprotection .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adrenochrome and other quinone derivatives.
Reduction: The compound can be reduced to form dihydroxyphenylethanol derivatives.
Substitution: It can undergo substitution reactions at the hydroxyl groups or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Adrenochrome and quinone derivatives.
Reduction: Dihydroxyphenylethanol derivatives.
Substitution: Various acylated and alkylated derivatives.
Scientific Research Applications
3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatographic methods and as a reagent in organic synthesis.
Biology: Studied for its role in neurotransmission and its effects on various physiological processes.
Medicine: Used in emergency medicine to treat anaphylaxis, cardiac arrest, and asthma attacks.
Industry: Employed in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
The compound exerts its effects by binding to alpha and beta-adrenergic receptors, leading to the activation of G protein-coupled receptor pathways. This results in the activation of adenylate cyclase, increased cyclic AMP levels, and subsequent activation of protein kinase A. These molecular events lead to various physiological responses, including increased heart rate, vasoconstriction, and bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: Similar in structure but lacks a methyl group on the amine.
Dopamine: Precursor to epinephrine, lacks hydroxyl groups on the benzene ring.
Isoproterenol: Synthetic analog with similar adrenergic activity but different side chain structure.
Uniqueness
3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol is unique due to its dual action on both alpha and beta-adrenergic receptors, making it highly effective in emergency medical situations. Its rapid onset of action and potent physiological effects distinguish it from other similar compounds .
Properties
CAS No. |
1951-20-8 |
---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-[2-(butylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO3/c1-2-3-6-13-8-12(16)9-4-5-10(14)11(15)7-9/h4-5,7,12-16H,2-3,6,8H2,1H3 |
InChI Key |
ZCIITWDRVZDHDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(C1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.